For researchers requiring a highly selective STAMBP inhibitor, BC-1471 is a validated chemical probe with an IC50 of 0.33 μM and demonstrated inactivity against 38 other DUBs at 10 μM. Unlike less potent alternatives (e.g., STAMBP-IN-1, IC50 = 0.33 mM), BC-1471 enables precise interrogation of the STAMBP-NALP7-IL-1β axis without off-target deubiquitinase interference.
• 24-fold greater potency than the N-butyl analog; 1000-fold greater than STAMBP-IN-1
• Suppresses NALP7 protein levels and IL-1β release in TLR-stimulated THP-1 cells at 10 μM
• NALP7-selective: does not affect NALP3, NALP6, ASC, or pro-caspase-1
Molecular FormulaC27H32N4O4S
Molecular Weight508.6 g/mol
Cat. No.B605970
⚠ Attention: For research use only. Not for human or veterinary use.
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
BC-1471 Procurement Guide: STAMBP Inhibitor for NALP7 Research
2-[[6-(4-morpholinyl)-4-oxo-3-(2-phenylethyl)-2-quinazolinyl]thio]-N-(2-oxolanylmethyl)acetamide (CAS 896683-84-4), commonly designated BC-1471, is a synthetic quinazoline derivative with a molecular formula of C27H32N4O4S and a molecular weight of 508.63 g/mol [1]. It functions as a small-molecule inhibitor of STAM-binding protein (STAMBP), a JAMM-family deubiquitinase (DUB) [2]. BC-1471 selectively inhibits STAMBP deubiquitinase activity with an IC50 of 0.33 μM and blocks the deubiquitination of NALP7 (NACHT, LRR and PYD domains-containing protein 7), thereby suppressing NALP7 inflammasome activation and subsequent IL-1β release .
STAMBP-selective deubiquitinase probe for enzymology studies
NALP7 inflammasome pathway research tool in TLR-stimulated cells
Reported selectivity against 38 DUBs supports pathway-specific interpretation
[1] RGD. CHEBI:109375 - 2-[[6-(4-morpholinyl)-4-oxo-3-(2-phenylethyl)-2-quinazolinyl]thio]-N-(2-oxolanylmethyl)acetamide. Rat Genome Database. View Source
[2] Bednash JS, Johns F, et al. Targeting the deubiquitinase STAMBP inhibits NALP7 inflammasome activity. Nat Commun. 2017;8:15203. View Source
BC-1471: Why Alternatives Cannot Substitute
The quinazolinone scaffold is widely exploited in medicinal chemistry, with derivatives exhibiting diverse biological activities including kinase inhibition, HDAC modulation, and antitumor effects. However, BC-1471 represents a specifically optimized chemotype for STAMBP inhibition. Key structural features—including the 6-morpholinyl substitution, 3-phenylethyl group, and the 2-thioacetamide linkage terminating in an N-(tetrahydrofuran-2-ylmethyl) moiety—confer both potency and target selectivity [1]. In contrast, close structural analogs such as N-butyl-2-[[6-(4-morpholinyl)-4-oxo-3-(2-phenylethyl)-2-quinazolinyl]thio]acetamide (CHEBI:113227) lack the oxolanylmethyl terminus and exhibit substantially reduced STAMBP inhibitory activity (IC50 = 8.0 μM versus 0.33 μM for BC-1471) [2]. Furthermore, alternative STAMBP inhibitors such as STAMBP-IN-1 operate with markedly lower potency (IC50 = 0.33 mM, a 1000-fold difference) . Generic substitution among quinazolinone derivatives or even among STAMBP-targeting compounds is therefore not scientifically valid; each analog possesses distinct potency, selectivity, and biological outcome profiles that must be empirically verified.
Quinazolinone scaffold alone is insufficient
Generic quinazolinone derivatives may lack the oxolanylmethyl terminus, altering STAMBP inhibition >10-fold; empirical verification is required.
N-butyl analog (CHEBI:113227) differs significantly
Close structural analog lacking the oxolanylmethyl group shows substantially reduced potency; direct substitution may invalidate comparative data.
Alternative STAMBP inhibitors operate at different potencies
STAMBP-IN-1 requires >1000-fold higher concentration; switching may alter cellular exposure and selectivity profiles.
[1] Bednash JS, Johns F, et al. Targeting the deubiquitinase STAMBP inhibits NALP7 inflammasome activity. Nat Commun. 2017;8:15203. View Source
BC-1471 inhibits STAMBP-mediated cleavage of K63-linked di-ubiquitin with an IC50 of 0.33 μM (330 nM) [1]. In contrast, STAMBP-IN-1, another small-molecule STAMBP inhibitor, requires an IC50 of 0.33 mM (330,000 nM) to achieve comparable inhibition in the same recombinant di-Ub cleavage assay .
Potency vs STAMBP-IN-1Head-to-head
BC-1471 IC50 0.33 μM vs STAMBP-IN-1 0.33 mM
Reported >1000-fold IC50 difference; concentration requirements may vary substantially.
Recombinant STAMBP + K63-diUb, 37°C, 2 h; n=3
Deubiquitinase inhibitionSTAMBPInflammasome
Evidence Dimension
STAMBP enzymatic inhibition (IC50)
Target Compound Data
0.33 μM (330 nM)
Comparator Or Baseline
STAMBP-IN-1: 0.33 mM (330,000 nM)
Quantified Difference
1000-fold more potent (lower IC50)
Conditions
Recombinant STAMBP (25 nM) incubated with K63-linked di-Ub (200 nM) at 37°C for 2 h; n=3
Why This Matters
A 1000-fold potency difference directly impacts required working concentrations in cellular assays, with BC-1471 enabling lower dosing that reduces off-target and cytotoxicity risks.
The N-butyl analog of BC-1471, N-butyl-2-[[6-(4-morpholinyl)-4-oxo-3-(2-phenylethyl)-2-quinazolinyl]thio]acetamide, exhibits an IC50 of 8.0 μM against huntingtin, a surrogate readout for STAMBP activity in a related assay context [1]. In contrast, BC-1471 demonstrates an IC50 of 0.33 μM against recombinant STAMBP in a direct DUB assay [2].
Potency vs N-butyl analogCross-study
BC-1471 0.33 μM; N-butyl analog 8.0 μM (~24-fold)
Structural modification impacts inhibitory activity; assay context may differ.
BC-1471 on recombinant STAMBP; analog on huntingtin readout
The oxolanylmethyl terminus in BC-1471 confers a 24-fold potency advantage over the N-butyl analog, demonstrating that seemingly minor structural modifications produce substantial functional divergence; substitution is not scientifically defensible.
[2] Bednash JS, Johns F, et al. Targeting the deubiquitinase STAMBP inhibits NALP7 inflammasome activity. Nat Commun. 2017;8:15203. View Source
DUB Selectivity Profiling
BC-1471 was profiled against a panel of 38 distinct deubiquitinases (DUBs) at a concentration of 10 μM. It did not significantly inhibit the activity of any tested DUB beyond STAMBP [1]. This selectivity profile is further supported by cellular observations: BC-1471 decreases NALP7 protein abundance in THP-1 cells but does not affect levels of NALP6, NALP3, ASC, or pro-caspase-1 .
Panel: USP, UCH, OTU, JAMM families; confirmed in THP-1
SelectivityDeubiquitinaseOff-target
Evidence Dimension
Selectivity across DUB family members
Target Compound Data
No significant inhibition of 38 DUBs at 10 μM
Comparator Or Baseline
Baseline: panel of 38 DUBs including USP, UCH, OTU, and JAMM family members
Quantified Difference
Selective inhibition of STAMBP only; all other DUBs unaffected
Conditions
10 μM BC-1471; DUB panel assays; cellular confirmation in THP-1 cells (10 μM, 6 h stimulation with LPS or Pam3CSK4)
Why This Matters
Demonstrated selectivity across 38 DUBs reduces the probability of confounding off-target effects in inflammasome studies, a critical consideration for experimental reproducibility and data interpretation.
In THP-1 cells stimulated with LPS (200 ng/mL) or Pam3CSK4 (100 ng/mL) for 6 hours, BC-1471 pre-treatment at 10 μM reduced NALP7 protein abundance compared to vehicle control (DMSO) [1]. Densitometric analysis confirmed a statistically significant decrease (P<0.05, n=3) [2]. Furthermore, BC-1471 suppressed IL-1β secretion under the same stimulation conditions .
NALP7/IL-1β ModulationHead-to-head
NALP7 reduction (P
Supports NALP7 inflammasome pathway modulation in a cellular context.
THP-1 + LPS/Pam3CSK4, 6 h; n=3
InflammasomeNALP7IL-1βAnti-inflammatory
Evidence Dimension
NALP7 protein abundance reduction
Target Compound Data
Significant reduction at 10 μM (P<0.05 vs. vehicle)
Comparator Or Baseline
Vehicle control (DMSO)
Quantified Difference
Statistically significant decrease (P<0.05, two-way ANOVA with Dunnett's post hoc test)
Conditions
THP-1 cells; LPS (200 ng/mL) or Pam3CSK4 (100 ng/mL) for 6 h; BC-1471 10 μM pre-treatment
Why This Matters
Confirms that STAMBP inhibition by BC-1471 translates into functional modulation of the NALP7 inflammasome pathway in a relevant cellular context, validating its utility for probing innate immune signaling.
BC-1471 is optimally deployed as a selective chemical probe to interrogate STAMBP catalytic function in vitro. Its 0.33 μM IC50 against recombinant STAMBP [1] enables precise dose-response studies, while its demonstrated inactivity against 38 other DUBs at 10 μM [2] provides confidence that observed phenotypes are attributable to STAMBP inhibition rather than off-target DUB activity. This makes BC-1471 a superior choice over less potent or less selective alternatives for enzymology and chemical biology investigations.
NALP7 Inflammasome Pathway Dissection
For researchers investigating TLR-mediated inflammasome activation, BC-1471 provides a validated tool to block STAMBP-dependent stabilization of NALP7. At 10 μM, BC-1471 reduces NALP7 protein levels and suppresses IL-1β release in LPS- or Pam3CSK4-stimulated THP-1 cells [3]. Its specificity for the NALP7 axis (without affecting NALP3, NALP6, ASC, or pro-caspase-1) renders it particularly valuable for dissecting NALP7-specific contributions to inflammatory signaling, a niche not addressed by pan-DUB inhibitors or alternative STAMBP inhibitors lacking comparable selectivity data.
Inflammation & Autoimmunity Target Validation
BC-1471 is suited for preclinical target validation efforts aimed at establishing STAMBP as a therapeutic node in inflammatory disease. The compound's ability to suppress TLR-induced IL-1β production positions it as a chemical starting point for anti-inflammatory drug discovery programs. Procurement of BC-1471 is scientifically justified over generic quinazolinone derivatives or less potent STAMBP inhibitors when the experimental objective requires robust, reproducible inhibition of the STAMBP-NALP7-IL-1β axis with a well-characterized selectivity profile.
SAR Benchmarking
BC-1471 serves as a reference standard for medicinal chemistry campaigns exploring quinazolinone-based DUB inhibitors. Its 1000-fold potency advantage over STAMBP-IN-1 and 24-fold advantage over its N-butyl analog [4] provide clear SAR benchmarks. Researchers can use BC-1471 as a positive control to evaluate the relative potency and selectivity of newly synthesized analogs, ensuring that procurement of the authentic, well-characterized compound supports reproducible comparative analyses.
Application
Selection Property
Validation Focus
STAMBP enzymology & selectivity profiling
STAMBP-selective inhibitor with reported DUB panel data
Confirm STAMBP-specific inhibition and concentration range in assay
NALP7 inflammasome pathway dissection
NALP7-specific cellular probe; reported NALP7 reduction and IL-1β suppression
Verify NALP7 selectivity over NALP3/NALP6 in cellular models
Inflammatory signaling target validation
IL-1β suppression context in TLR-stimulated cells
Confirm pathway relevance and reproducibility in target model
SAR benchmarking for quinazolinone DUB inhibitors
Reference standard with reported potency benchmarks
Comparative IC50 evaluation against newly synthesized analogs
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.